3-(Piperidin-2-yl)pyridin-2-amine
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Overview
Description
3-(Piperidin-2-yl)pyridin-2-amine is an organic compound that features a piperidine ring attached to a pyridine ring through an amine linkage. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug design . Piperidine derivatives are widely utilized due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the annulation of pyridine derivatives through multi-component reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of dichloromethane as a solvent and ethanol as a reagent under controlled temperature conditions has been reported . The reaction typically involves the addition of ethanol solution hydrochlorides to the pyridine derivative, followed by extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Piperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Additionally, it can modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.
Matrine: Another piperidine derivative with antiproliferative effects on cancer cells.
Uniqueness
3-(Piperidin-2-yl)pyridin-2-amine stands out due to its unique combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2,(H2,11,13) |
InChI Key |
XIRQKKYYWFVBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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